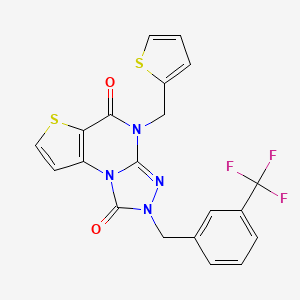![molecular formula C15H19N5OS2 B2865323 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-95-5](/img/structure/B2865323.png)
5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a thiophene ring, a thiazole ring, and a triazole ring. Piperazine rings are often found in pharmaceuticals and are known for their biological activity. Thiophene is a five-membered aromatic ring with one sulfur atom, and thiazole is a similar ring structure containing both sulfur and nitrogen. Triazole rings are five-membered rings containing three nitrogen atoms, and they are also common in pharmaceuticals .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The ethylpiperazine group may provide some three-dimensionality .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents and their positions on the rings. For example, the presence of the polar piperazine ring could increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated the biological activities of compounds structurally related to the specified chemical, highlighting their potential in antimicrobial and antifungal applications. For instance, compounds containing similar structural motifs have demonstrated good to moderate antimicrobial activity against various microorganisms, including bacteria and fungi. These compounds' antimicrobial properties make them valuable for developing new therapeutic agents against resistant microbial strains (Basoğlu et al., 2013; Patel et al., 2012).
Anti-inflammatory and Oxidative Stress Applications
Compounds with similar structural frameworks have been investigated for their anti-inflammatory activities, showcasing their potential in treating inflammation-related disorders. Moreover, some derivatives have shown protective effects against ethanol-induced oxidative stress in mice, suggesting their application in mitigating oxidative damage within biological systems (Tozkoparan et al., 1999; Aktay et al., 2005).
Pesticidal Activities
Research has also extended into the pesticidal activities of related thiazole derivatives. These compounds have been tested against various pests, including mosquito larvae and phytopathogenic fungi, demonstrating significant efficacy. Such findings underscore the potential of these compounds in agricultural applications, offering a basis for developing new pesticides (Choi et al., 2015).
Molecular Docking and Cancer Research
Additionally, benzimidazole derivatives bearing a 1,2,4-triazole structure have been subjected to molecular docking studies to explore their role as EGFR inhibitors, highlighting their potential in cancer research. These compounds' interaction with cancer-related enzymes suggests their utility in designing novel anticancer agents (Karayel, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS2/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKHPRNTPIPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

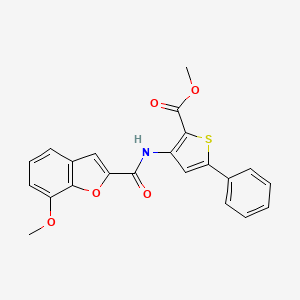

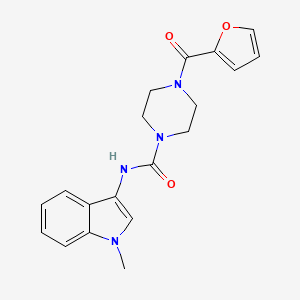
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)
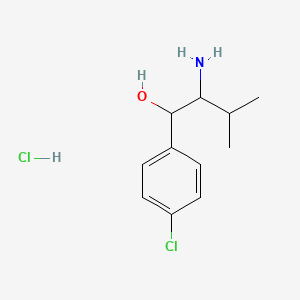
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)
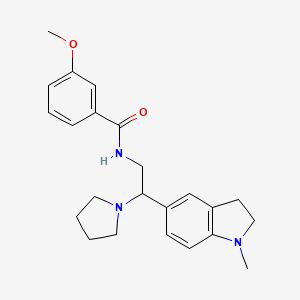
![4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2865252.png)
![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)
![methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2865255.png)
![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)

![N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2865260.png)
